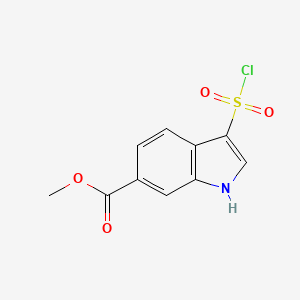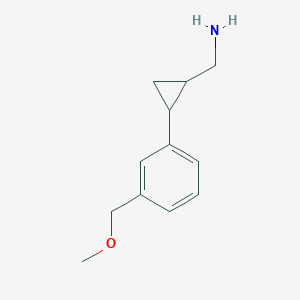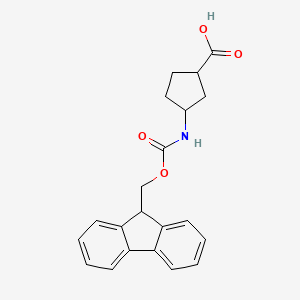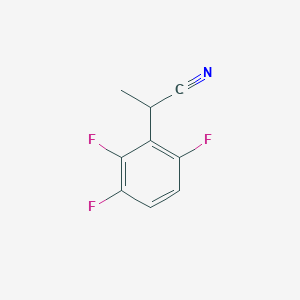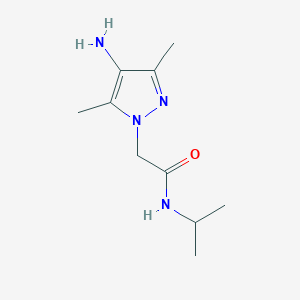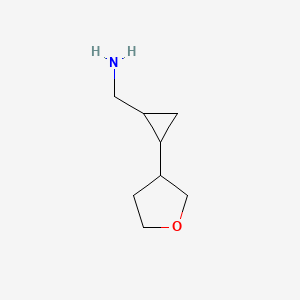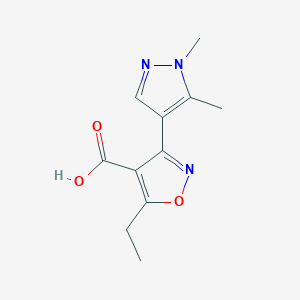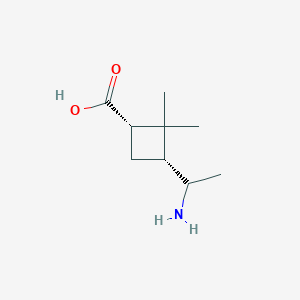
(1S,3R)-3-(1-Aminoethyl)-2,2-dimethylcyclobutanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,3R)-3-(1-Aminoethyl)-2,2-dimethylcyclobutanecarboxylic acid is a chiral cyclobutane derivative with a unique structure that includes an aminoethyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R)-3-(1-Aminoethyl)-2,2-dimethylcyclobutanecarboxylic acid typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving a diene and a dienophile.
Introduction of the Aminoethyl Group: The aminoethyl group can be introduced through a nucleophilic substitution reaction using an appropriate amine.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
(1S,3R)-3-(1-Aminoethyl)-2,2-dimethylcyclobutanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The aminoethyl group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Formation of imines or amides.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted aminoethyl derivatives.
Scientific Research Applications
(1S,3R)-3-(1-Aminoethyl)-2,2-dimethylcyclobutanecarboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used to study the effects of chiral compounds on biological systems.
Industrial Applications: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S,3R)-3-(1-Aminoethyl)-2,2-dimethylcyclobutanecarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the carboxylic acid group can participate in acid-base interactions. These interactions can modulate the activity of the target molecules and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(1S,3R)-3-(1-Hydroxyethyl)-2,2-dimethylcyclobutanecarboxylic acid: Similar structure but with a hydroxyethyl group instead of an aminoethyl group.
(1S,3R)-3-(1-Methylethyl)-2,2-dimethylcyclobutanecarboxylic acid: Similar structure but with a methylethyl group instead of an aminoethyl group.
Uniqueness
(1S,3R)-3-(1-Aminoethyl)-2,2-dimethylcyclobutanecarboxylic acid is unique due to the presence of both an aminoethyl group and a carboxylic acid group on a chiral cyclobutane ring. This combination of functional groups and chirality provides distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C9H17NO2 |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
(1S,3R)-3-(1-aminoethyl)-2,2-dimethylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C9H17NO2/c1-5(10)6-4-7(8(11)12)9(6,2)3/h5-7H,4,10H2,1-3H3,(H,11,12)/t5?,6-,7+/m0/s1 |
InChI Key |
LTZUOWBRLVQGGG-BOJSHJERSA-N |
Isomeric SMILES |
CC([C@@H]1C[C@@H](C1(C)C)C(=O)O)N |
Canonical SMILES |
CC(C1CC(C1(C)C)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


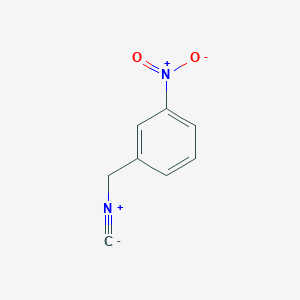
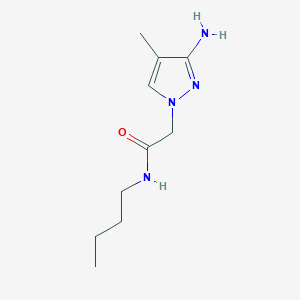
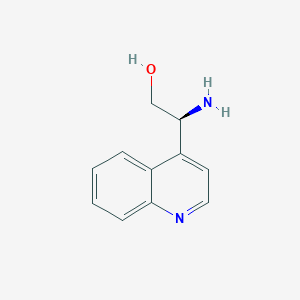
![5-Chloro-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13624423.png)

